molecular formula C27H32N2O6S2 B407001 N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[N-(4-ETHOXYPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]ACETAMIDE

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[N-(4-ETHOXYPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B407001
M. Wt: 544.7g/mol
InChI Key: BTWJOBIXHGGIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[N-(4-ETHOXYPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[N-(4-ETHOXYPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,4-dimethoxyphenyl ethylamine, which is then reacted with various reagents to introduce the ethoxy and methylsulfanyl groups. The final step involves the formation of the acetamide group through a reaction with acetic anhydride or a similar reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[N-(4-ETHOXYPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups or modify existing ones .

Scientific Research Applications

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[N-(4-ETHOXYPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[N-(4-ETHOXYPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide

Uniqueness

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[N-(4-ETHOXYPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C27H32N2O6S2

Molecular Weight

544.7g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C27H32N2O6S2/c1-5-35-22-9-7-21(8-10-22)29(37(31,32)24-13-11-23(36-4)12-14-24)19-27(30)28-17-16-20-6-15-25(33-2)26(18-20)34-3/h6-15,18H,5,16-17,19H2,1-4H3,(H,28,30)

InChI Key

BTWJOBIXHGGIPN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)SC

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)SC

Origin of Product

United States

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